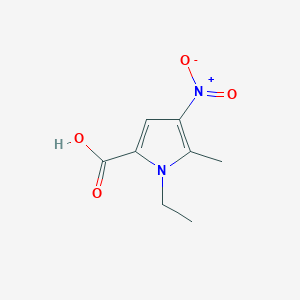
N-(methylideneamino)-1,3-benzothiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(methylideneamino)-1,3-benzothiazol-2-amine, also known as MBTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. MBTA is a heterocyclic compound that contains a benzothiazole ring and a methylideneamino group attached to it. The unique structure of MBTA makes it an attractive compound for various research studies, including drug discovery, bioimaging, and nanotechnology.
Mecanismo De Acción
The mechanism of action of N-(methylideneamino)-1,3-benzothiazol-2-amine is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cancer cell growth and proliferation. N-(methylideneamino)-1,3-benzothiazol-2-amine has been shown to induce apoptosis (programmed cell death) in cancer cells by activating various signaling pathways. In addition, N-(methylideneamino)-1,3-benzothiazol-2-amine has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division.
Efectos Bioquímicos Y Fisiológicos
N-(methylideneamino)-1,3-benzothiazol-2-amine has been shown to exhibit significant biochemical and physiological effects, including the induction of apoptosis in cancer cells, inhibition of cell proliferation, and the modulation of various signaling pathways. N-(methylideneamino)-1,3-benzothiazol-2-amine has also been shown to exhibit significant antioxidant activity, which may contribute to its anticancer and antimicrobial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(methylideneamino)-1,3-benzothiazol-2-amine is its unique structure, which makes it an attractive compound for various research studies. N-(methylideneamino)-1,3-benzothiazol-2-amine is relatively easy to synthesize and purify, making it readily available for laboratory experiments. However, one of the limitations of N-(methylideneamino)-1,3-benzothiazol-2-amine is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on N-(methylideneamino)-1,3-benzothiazol-2-amine, including the development of new anticancer agents based on its structure, the investigation of its potential as a biosensor for the detection of various biomolecules, and the exploration of its potential applications in nanotechnology. Further studies are also needed to fully understand the mechanism of action of N-(methylideneamino)-1,3-benzothiazol-2-amine and its potential toxicity.
Métodos De Síntesis
The synthesis of N-(methylideneamino)-1,3-benzothiazol-2-amine can be achieved through several methods, including the condensation reaction between 2-aminobenzothiazole and formaldehyde. The reaction is carried out in the presence of a catalyst, such as acetic acid, and under reflux conditions. The resulting product is then purified through recrystallization to obtain pure N-(methylideneamino)-1,3-benzothiazol-2-amine. Other methods of synthesis include the use of microwave irradiation, sonochemistry, and electrochemical synthesis.
Aplicaciones Científicas De Investigación
N-(methylideneamino)-1,3-benzothiazol-2-amine has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of N-(methylideneamino)-1,3-benzothiazol-2-amine is in the field of medicinal chemistry, where it has been shown to possess significant anticancer activity against various cancer cell lines. N-(methylideneamino)-1,3-benzothiazol-2-amine has also been shown to exhibit antibacterial, antifungal, and antiviral activity, making it a potential candidate for the development of new antimicrobial agents.
In the field of biochemistry, N-(methylideneamino)-1,3-benzothiazol-2-amine has been used as a fluorescent probe for the detection of various biomolecules, including proteins, nucleic acids, and carbohydrates. The unique fluorescence properties of N-(methylideneamino)-1,3-benzothiazol-2-amine make it an attractive compound for bioimaging and biosensing applications.
Propiedades
Número CAS |
186457-64-7 |
|---|---|
Nombre del producto |
N-(methylideneamino)-1,3-benzothiazol-2-amine |
Fórmula molecular |
C8H7N3S |
Peso molecular |
177.23 g/mol |
Nombre IUPAC |
N-(methylideneamino)-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C8H7N3S/c1-9-11-8-10-6-4-2-3-5-7(6)12-8/h2-5H,1H2,(H,10,11) |
Clave InChI |
POYRHKHLDULVOF-UHFFFAOYSA-N |
SMILES |
C=NNC1=NC2=CC=CC=C2S1 |
SMILES canónico |
C=NNC1=NC2=CC=CC=C2S1 |
Sinónimos |
Formaldehyde, 2-benzothiazolylhydrazone (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,2,24,24-Tetramethyl-22-(2-methylprop-1-enyl)-18,21,23,26-tetraoxa-4-azaoctacyclo[14.13.0.02,13.03,11.05,10.017,19.017,27.020,25]nonacosa-3(11),5,7,9-tetraen-16-ol](/img/structure/B66112.png)


![Furo[2,3-d]pyrimidin-4(3H)-one](/img/structure/B66118.png)



![(2S)-2-[[(2S)-2-Acetamidohexanoyl]amino]-N-[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]pentanediamide](/img/structure/B66132.png)




![(3-Phenyl-5-thioxo-1,5-dihydro-[1,2,4]triazol-4-yl)-acetic acid](/img/structure/B66155.png)